molecular formula C9H16N6 B5675938 6-(4-methyl-1-piperazinyl)-2,4-pyrimidinediamine

6-(4-methyl-1-piperazinyl)-2,4-pyrimidinediamine

Cat. No. B5675938
M. Wt: 208.26 g/mol
InChI Key: RBHNSRTVBDSNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 6-(4-methyl-1-piperazinyl)-2,4-pyrimidinediamine involves multiple steps including nucleophilic substitution reactions and modifications at different positions of the pyrimidine and piperazine rings. For example, Guérémy et al. (1982) synthesized a series of 6-chloro-2,4-diaminopyrimidines, showcasing the chemical modifications possible on the pyrimidine ring (Guérémy et al., 1982). Mattioda et al. (1975) described the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent, indicating the variety of substituents that can be introduced to the structure (Mattioda et al., 1975).

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHNSRTVBDSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

CAS RN

4940-96-9
Record name 6-(4-Methyl-1-piperazinyl)-2,4-pyrimidinediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN36XF25Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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